5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid
Overview
Description
5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid is a chemical compound with the molecular formula C6H6O14S4. It is characterized by the presence of two hydroxyl groups and four sulfonic acid groups attached to a benzene ring. This compound is known for its high solubility in water and its ability to form strong acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid typically involves the sulfonation of hydroquinone or its derivatives. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous process involving the sulfonation of hydroquinone in the presence of a catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate the substitution reactions.
Major Products
Oxidation: Quinones and their derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in redox reactions and interact with various molecular targets, including enzymes and receptors. The pathways involved in its action are primarily related to its redox properties and its ability to form complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- Pentahydroxybenzene
- Hexahydroxybenzene
- Methylbenzenediols (e.g., 3-Methylcatechol, 4-Methylcatechol)
- Orcinol (5-Methylbenzene-1,3-diol)
Uniqueness
5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid is unique due to its high degree of sulfonation, which imparts distinct chemical properties such as high solubility in water and strong acidity. These properties make it particularly useful in applications requiring highly acidic conditions and in the formation of water-soluble complexes .
Properties
IUPAC Name |
5,6-dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O14S4/c7-1-2(8)4(22(12,13)14)6(24(18,19)20)5(23(15,16)17)3(1)21(9,10)11/h7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGIAHWRDXZVCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600707 | |
Record name | 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596818-38-1 | |
Record name | 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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